Mifepristone, commonly known by its developmental code name RU486, is a synthetic steroid with potent antiprogestin and antiglucocorticoid properties15. Initially developed for its abortifacient capabilities, mifepristone has since been explored for a variety of medical applications due to its unique mechanism of action, which involves the antagonism of progesterone and glucocorticoid receptors15. This comprehensive analysis will delve into the pharmacodynamics, mechanism of action, and the diverse applications of mifepristone in different fields based on the current literature.
Mifepristone is widely recognized for its role in reproductive health, particularly in the induction of abortion when used in combination with prostaglandins13. It has also been investigated for its potential in emergency contraception, where it alters the endometrial environment, making it inhospitable for blastocyst implantation7. Furthermore, mifepristone has been studied for its effects on cervical maturation and labor induction, with findings suggesting that its action may be mediated by prostaglandins9.
In the field of oncology, mifepristone has shown promise in the treatment of hormone-dependent cancers such as breast cancer and meningioma1. It has been reported to induce antiproliferation and apoptosis in estrogen receptor-negative breast cancer cells, with a potential role for transforming growth factor beta1 (TGFβ1) in its mechanism6.
Mifepristone's antiglucocorticoid properties make it a candidate for treating Cushing's syndrome, a condition characterized by excess cortisol5. It has been used in cases where surgery and inhibitors of adrenal steroidogenesis fail to control hypercortisolism, with clinical improvement observed in patients5.
The drug has also been implicated in the normalization of adult hippocampal neurogenesis, which may be relevant for its rapid amelioration of symptoms in psychotic major depression8.
Mifepristone has been studied for its antiandrogen effects, where it has been found to inhibit androgen-responsive promoters and block the action of androgens in vitro10. It competes effectively with androgens for receptor binding and can induce a strong interaction between the androgen receptor and corepressors, suggesting potential use in conditions like prostate cancer10.
Hydroxy mifepristone is classified as a synthetic steroid and belongs to the class of antiprogestins. It is derived from mifepristone, which is primarily used for medical abortion and the treatment of conditions such as Cushing's syndrome. The compound is notable for its ability to modulate hormonal activity by binding to progesterone receptors, thereby inhibiting the effects of progesterone in target tissues .
The synthesis of hydroxy mifepristone involves several key steps that modify the parent compound, mifepristone. One common method includes the hydroxylation of mifepristone at specific positions to enhance its biological activity and reduce side effects.
The specific conditions for these reactions, including temperature, solvent choice, and reaction time, significantly influence the yield and purity of the final product .
The molecular structure of hydroxy mifepristone can be analyzed using various spectroscopic techniques:
The addition of hydroxyl groups alters the compound's hydrophilicity and biological activity compared to mifepristone .
Hydroxy mifepristone can participate in various chemical reactions due to its functional groups:
These reactions are critical for understanding the pharmacokinetics and metabolic pathways of hydroxy mifepristone.
Hydroxy mifepristone acts by antagonizing progesterone receptors in target tissues. The mechanism can be summarized as follows:
At higher concentrations, hydroxy mifepristone may also exhibit glucocorticoid receptor antagonism, impacting cortisol signaling pathways .
Hydroxy mifepristone exhibits several notable physical and chemical properties:
These properties influence its formulation and delivery methods in clinical settings.
Hydroxy mifepristone has several significant applications:
Hydroxy Mifepristone (CAS 105012-15-5), systematically named 11β-[4-(Dimethylamino)phenyl]-17β-hydroxy-17-(3-hydroxyprop-1-yn-1-yl)estra-4,9-dien-3-one, is a primary active metabolite of Mifepristone (RU-486). Its molecular formula is C₂₉H₃₅NO₃, with a molecular weight of 445.60 g/mol [1] [4]. Structurally, it retains the steroidal estrane core of Mifepristone but features a critical hydroxylation at the terminal carbon of the C17 propynyl chain (denoted as the 22-position in some literature) [4] [9]. This modification replaces the hydrogen atom of the parent propynyl group with a polar hydroxyl (-OH) moiety.
Key structural distinctions include:
Table 1: Structural Comparison of Mifepristone and Hydroxy Mifepristone
Property | Mifepristone | Hydroxy Mifepristone |
---|---|---|
CAS Number | 84371-65-3 | 105012-15-5 |
Molecular Formula | C₂₉H₃₅NO₂ | C₂₉H₃₅NO₃ |
Molecular Weight (g/mol) | 429.60 | 445.60 |
C17 Substituent | -C≡CH (Propynyl) | -C≡CCH₂OH (3-Hydroxypropynyl) |
Key Functional Groups | Ketone (C3), Dimethylamino (C11) | Ketone (C3), Dimethylamino (C11), Hydroxyl (C22) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR analyses provide unambiguous assignment of Hydroxy Mifepristone’s structure. Key signals include:
Infrared (IR) Spectroscopy
IR spectra reveal characteristic vibrational modes:
UV-Visible Spectroscopy
UV-Vis spectra in methanol show absorption maxima at ~305 nm and ~245 nm, attributed to π→π* transitions of the conjugated dienone system (estra-4,9-dien-3-one) [7]. The hydroxylation induces a bathochromic shift (~5–10 nm) compared to Mifepristone due to enhanced electron donation [7].
Single-crystal X-ray diffraction confirms Hydroxy Mifepristone’s three-dimensional conformation. The molecule adopts a distorted "L-shape" due to steric repulsion between the C11 dimethylaminophenyl group and the C17 hydroxypropynyl chain [8]. Key crystallographic parameters include:
Molecular dynamics simulations predict enhanced aqueous solubility for Hydroxy Mifepristone compared to Mifepristone. The hydroxyl group improves hydration-shell stability, with a solvation free energy of -15.2 kcal/mol (vs. -12.8 kcal/mol for Mifepristone) [3]. Simulations also reveal transient interactions between the hydroxyl group and glucocorticoid receptor residues (e.g., Asn564) during docking, supporting its bioactivity [8].
Table 2: Summary of Key Crystallographic and Computational Data
Parameter | Hydroxy Mifepristone | Significance |
---|---|---|
Intramolecular H-Bond | O22-H⋯O3 (Distance: ~2.0 Å) | Stabilizes bioactive conformation |
Solvation Free Energy | -15.2 kcal/mol | Higher solubility than parent |
Critical Receptor Contact | Hydroxyl-Asn564 interaction | Explains retained antagonism |
Lattice Energy | -42.3 kcal/mol (calculated) | Indicates metastable polymorph potential |
Solubility
Hydroxy Mifepristone exhibits low aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic steroidal core [1] [10]. It demonstrates moderate solubility in organic solvents:
Stability
The compound is stable under standard storage conditions (≥1 year at 2–8°C) [1]. Key stability considerations:
Acid Dissociation Constant (pKa)
Hydroxy Mifepristone contains two ionizable groups:
Table 3: Physicochemical Profile Summary
Property | Value/Condition | Method/Notes |
---|---|---|
Aqueous Solubility | <0.1 mg/mL (25°C) | Experimental (COA) [1] |
Melting Point | 113–118°C | DSC/TGA [4] |
Storage Stability | ≥1 year at 2–8°C | Manufacturer data [1] |
pKa (Amine) | ~8.5–9.0 | Computational prediction [10] |
pKa (Hydroxyl) | >14 | Non-ionizable [10] |
LogP (Calculated) | ~3.8 | Moderate lipophilicity [10] |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7